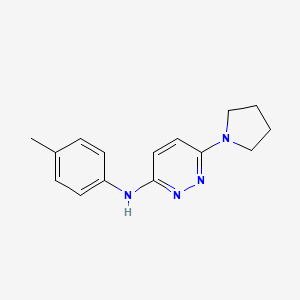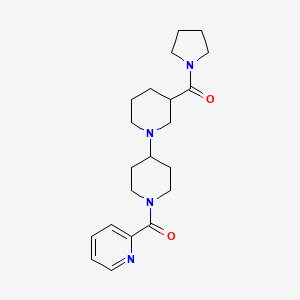
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide, also known as BPB, is a chemical compound with potential applications in scientific research. BPB is a small molecule inhibitor of the protein-protein interaction between the transcriptional co-activator CREB-binding protein (CBP) and the transcription factor c-Myc. This interaction is important for the regulation of gene expression and has been implicated in the development of cancer. BPB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide inhibits the protein-protein interaction between CBP and c-Myc by binding to a specific site on CBP. This interaction is important for the regulation of gene expression and has been implicated in the development of cancer. By inhibiting this interaction, this compound prevents the activation of c-Myc target genes and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, this compound has been shown to inhibit the activity of histone acetyltransferases (HATs) and to induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of the transcription factor NF-κB, which is important for the regulation of immune and inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been shown to have high selectivity for CBP and c-Myc, which reduces the risk of off-target effects. However, this compound has some limitations for use in lab experiments. It has poor solubility in water and must be dissolved in organic solvents such as DMSO. This compound also has a short half-life in vivo, which limits its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide. One area of research is the development of new analogs of this compound with improved pharmacological properties. Another area of research is the identification of new targets for this compound, which could lead to the development of new therapies for a variety of diseases. Finally, the use of this compound in combination with other drugs or therapies could enhance its effectiveness and reduce the risk of drug resistance.
Méthodes De Synthèse
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide can be synthesized using a multi-step process involving the condensation of 2-aminobenzimidazole and 3-pyrrolidinecarboxaldehyde followed by a cyclization reaction with 4-fluorobenzoic acid. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-1H-benzimidazol-5-yl-2-(3-pyrrolidinyl)benzamide has potential applications in a variety of scientific research fields, including cancer biology, molecular pharmacology, and drug discovery. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. This compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(3H-benzimidazol-5-yl)-2-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(22-13-5-6-16-17(9-13)21-11-20-16)15-4-2-1-3-14(15)12-7-8-19-10-12/h1-6,9,11-12,19H,7-8,10H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVWTAVGEPANMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346653.png)
![4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine](/img/structure/B5346655.png)
![N-(4-fluorophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5346659.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5346664.png)

![4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5346672.png)
![1'-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346678.png)
![1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine](/img/structure/B5346686.png)
![5-(phenylethynyl)-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5346690.png)

![2-[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]-1-(1-pyrrolidinylsulfonyl)azepane](/img/structure/B5346701.png)
![3-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5346708.png)
![3-isopropyl-6-[3-(1H-pyrazol-4-yl)propyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5346721.png)
![2-[2-(1-ethyl-1H-indol-3-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5346723.png)